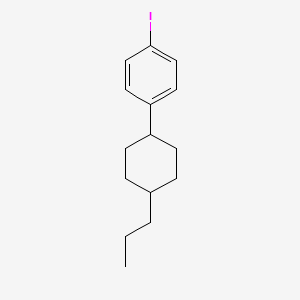

1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21I/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYHVVBZXPJPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and complex organic molecules. Drawing upon established chemical principles and experimental data, this document delves into the compound's chemical and physical properties, outlines detailed synthetic and characterization protocols, and explores its significant applications, particularly in the fields of liquid crystal technology and pharmaceutical research.

Introduction: A Versatile Building Block

This compound, identified by its CAS number 111158-11-3, is a bifunctional organic molecule featuring a trans-4-propylcyclohexyl group attached to an iodobenzene moiety.[1] This unique structure, combining a flexible aliphatic ring with a reactive aromatic halide, makes it a highly valuable precursor in synthetic organic chemistry. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. The trans-4-propylcyclohexyl group, on the other hand, imparts desirable physical properties, such as influencing the mesophase behavior in liquid crystals.

This guide will serve as a detailed resource for researchers, providing the necessary information to effectively utilize this compound in their synthetic endeavors, from understanding its fundamental properties to implementing practical experimental procedures.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is paramount for its successful application in research and development. This section details the key characteristics of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate reaction conditions, purification methods, and storage requirements.

| Property | Value | Reference(s) |

| CAS Number | 111158-11-3 | [1] |

| Molecular Formula | C₁₅H₂₁I | [1] |

| Molecular Weight | 328.23 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid or liquid | |

| Density | 1.330 g/cm³ | [2] |

| Boiling Point | 349 °C | [2] |

| Flash Point | 158 °C | [2] |

| Storage | Keep in a dark place, sealed in dry, at 2-8°C | [3] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the iodobenzene ring, the protons of the cyclohexyl ring, and the protons of the propyl group. The aromatic protons would appear as two doublets in the downfield region (typically δ 7.0-7.7 ppm), characteristic of a 1,4-disubstituted benzene ring. The cyclohexyl protons would present as a series of complex multiplets in the upfield region (δ 1.0-2.5 ppm). The propyl group would exhibit a triplet for the terminal methyl group and two multiplets for the methylene groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the six carbons of the benzene ring, with the carbon atom bonded to iodine showing a characteristic upfield shift compared to unsubstituted benzene. The six carbons of the cyclohexyl ring and the three carbons of the propyl group would also be visible in the aliphatic region of the spectrum.

2.2.2. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 328. The fragmentation pattern would be expected to involve the loss of the iodine atom (resulting in a fragment at m/z 201) and cleavage of the propyl and cyclohexyl groups.

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process. A plausible and efficient synthetic route starts from commercially available 4-propylcyclohexylbenzene, followed by iodination.

Synthetic Pathway

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Iodination of trans-4-Propylcyclohexylbenzene

This protocol is based on established methods for the iodination of activated aromatic rings.

Materials:

-

trans-4-Propylcyclohexylbenzene

-

Iodine (I₂)

-

Periodic acid (HIO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Sodium thiosulfate solution (10%)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-propylcyclohexylbenzene in carbon tetrachloride.

-

Addition of Reagents: To the stirred solution, add iodine, periodic acid, and a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a 10% sodium thiosulfate solution to remove excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the carbon-iodine bond, making it an excellent substrate for a variety of synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The most significant application of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond between the iodobenzene ring and a variety of organoboron compounds, leading to the synthesis of complex molecules such as biphenyl derivatives used in liquid crystal displays.

4.1.1. Application in Liquid Crystal Synthesis

A prime example is the synthesis of 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, a component of many liquid crystal mixtures.

Caption: Suzuki-Miyaura coupling for liquid crystal synthesis.

4.1.2. Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid.

Materials:

-

This compound

-

4-Cyanophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

A suitable phosphine ligand (e.g., SPhos, triphenylphosphine)

-

A base (e.g., potassium carbonate, potassium phosphate)

-

A suitable solvent system (e.g., toluene/water, dioxane/water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, 4-cyanophenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Formation of Organometallic Reagents

The carbon-iodine bond can also be utilized to form highly reactive organometallic intermediates, such as Grignard and organolithium reagents. These intermediates are powerful nucleophiles and bases, enabling the formation of new carbon-carbon bonds and the introduction of various functional groups.

4.2.1. Grignard Reagent Formation

Treatment of this compound with magnesium metal in an ethereal solvent (e.g., THF or diethyl ether) will yield the corresponding Grignard reagent.[4][5]

References

An In-Depth Technical Guide to the Characterization of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene (CAS: 111158-11-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene, a key intermediate in the synthesis of advanced materials and complex drug candidates. The document outlines its physicochemical properties, provides detailed spectroscopic analysis, and presents standardized protocols for its synthesis and quality control. This guide is intended to serve as a valuable resource for researchers and professionals in organic synthesis, materials science, and pharmaceutical development, ensuring the reliable and effective use of this versatile compound.

Introduction: A Versatile Building Block

1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene (CAS Number: 111158-11-3) is a bifunctional organic compound featuring a rigid cyclohexyl ring and an iodinated aromatic moiety. This unique structural combination imparts desirable properties for a range of applications, most notably as a precursor in the synthesis of liquid crystals and as a reactive partner in metal-catalyzed cross-coupling reactions.[1] The trans stereochemistry of the propylcyclohexyl group contributes to the linear and rigid molecular shape, a crucial factor for the formation of liquid crystalline phases.[1]

The presence of an iodine atom on the benzene ring makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling. This reactivity allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures for applications in organic electronics and medicinal chemistry.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is essential for its handling, storage, and application in synthesis. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 111158-11-3 | [2] |

| Molecular Formula | C₁₅H₂₁I | [2] |

| Molecular Weight | 328.23 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 349 °C | [2] |

| Density | 1.330 g/cm³ | [2] |

| Flash Point | 158 °C | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like trichloromethane, ether, and ethanol.[3] | [3] |

Synthesis of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene

The synthesis of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene typically involves the iodination of a pre-synthesized 4-(trans-4-n-propylcyclohexyl)benzene precursor. A general and effective method is electrophilic aromatic substitution using a suitable iodinating agent.

Diagram of the Synthetic Pathway

Caption: Synthetic route to 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.

Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions and available reagents.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve 4-(trans-4-n-propylcyclohexyl)benzene (1 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add iodine (I₂, 0.5 equivalents) and periodic acid (HIO₄, 0.4 equivalents).

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a solution of sodium bisulfite to quench the excess iodine.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

-

Aromatic Protons: The protons on the iodinated benzene ring will appear as two doublets in the aromatic region (typically δ 7.0-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.[5]

-

Cyclohexyl Protons: The protons of the cyclohexyl ring will appear as a series of complex multiplets in the upfield region (typically δ 1.0-2.5 ppm).[5]

-

Propyl Group Protons: The protons of the n-propyl group will exhibit a triplet for the terminal methyl group (around δ 0.9 ppm) and multiplets for the two methylene groups.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

-

Aromatic Carbons: The benzene ring will show four distinct signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the iodine atom being significantly shielded.[6]

-

Cyclohexyl and Propyl Carbons: The aliphatic carbons of the cyclohexyl and propyl groups will appear in the upfield region (typically δ 10-50 ppm).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.[7]

-

Aliphatic C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and propyl groups appear just below 3000 cm⁻¹.[8]

-

C=C Stretch: Aromatic C=C stretching vibrations are typically found in the 1600-1450 cm⁻¹ region.[9]

-

C-I Stretch: The C-I stretching vibration is expected in the far-infrared region, often below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak at m/z = 328, corresponding to the molecular weight of the compound.[10]

-

Isotopic Pattern: Iodine has only one stable isotope (¹²⁷I), so no characteristic M+2 peak will be observed, which simplifies the interpretation of the spectrum.[10]

-

Fragmentation: Common fragmentation patterns for iodinated aromatic compounds include the loss of the iodine atom (resulting in a peak at m/z = 201) and cleavage of the propyl and cyclohexyl groups. A peak at m/z = 127 corresponding to the iodine cation may also be observed.[10][11]

Quality Control and Analytical Workflow

Ensuring the purity and identity of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is critical for its intended applications, especially in the synthesis of high-performance materials like liquid crystals.

Diagram of the Quality Control Workflow

Caption: Quality control workflow for 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene.

Recommended Analytical Protocols

-

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A non-polar solvent system such as hexane or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

-

Purpose: Rapid assessment of purity and monitoring the progress of the synthesis.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: UV detector at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Purpose: Quantitative determination of purity.

-

-

Spectroscopic Analysis:

-

NMR, IR, and MS: As detailed in Section 4, these techniques are essential for unambiguous structural confirmation and identification of any impurities.

-

Applications in Advanced Synthesis

The primary application of 1-Iodo-4-(trans-4-n-propylcyclohexyl)benzene is as a versatile intermediate in organic synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form a carbon-carbon bond between the iodinated benzene and a boronic acid or ester. This reaction is widely used to synthesize more complex molecules with tailored electronic and photophysical properties.

Diagram of the Suzuki-Miyaura Coupling

References

- 1. nbinno.com [nbinno.com]

- 2. 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE CAS#: 111158-11-3 [amp.chemicalbook.com]

- 3. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 4. 80944-44-1 CAS MSDS (1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. proprep.com [proprep.com]

- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to 1-(trans-4-Propylcyclohexyl)-4-iodobenzene: Synthesis, Properties, and Applications

Abstract

This technical guide provides an in-depth analysis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and a scaffold of interest in medicinal chemistry. The document elucidates the compound's structural and physicochemical properties, offers a detailed, field-proven synthetic protocol, and explores its critical role in the development of liquid crystals and potential pharmaceutical agents. A significant focus is placed on the causality behind experimental choices and the strategic importance of the title compound in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this versatile chemical entity.

Introduction: Unveiling a Core Molecular Scaffold

In the landscape of advanced organic synthesis, certain molecular scaffolds emerge as indispensable building blocks for a diverse array of functional materials and bioactive molecules. This compound (CAS No. 111158-11-3) is one such pivotal compound.[1] Its unique molecular architecture, which marries a reactive aryl iodide with a sterically significant trans-propylcyclohexyl group, renders it an ideal precursor for creating complex molecular structures with tailored properties.[1]

The primary utility of this compound stems from the presence of the iodo-substituent on the benzene ring, which serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reactivity allows for the facile formation of carbon-carbon bonds, enabling the construction of intricate molecular frameworks.[1] The trans-4-propylcyclohexyl moiety, on the other hand, imparts desirable physical characteristics to the resulting molecules, such as a favorable aspect ratio, thermal stability, and specific mesogenic or biological properties.

This guide will provide a holistic overview of this compound, from its fundamental chemical identity to its practical applications, with a focus on providing actionable insights for laboratory and industrial settings.

IUPAC Nomenclature and Chemical Structure

The correct and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility.

IUPAC Name: 1-Iodo-4-(trans-4-propylcyclohexyl)benzene

Synonyms:

-

Benzene, 1-iodo-4-(4-propylcyclohexyl)-, trans-

-

4-(trans-4-Propylcyclohexyl)-1-iodobenzene

-

4-Iodo-1-(trans-4-propylcyclohexyl)benzene

Chemical Structure:

References

An In-Depth Technical Guide to the Physical Properties of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of advanced materials and complex organic molecules. This document is intended to serve as a technical resource, offering not only a compilation of its physical characteristics but also insights into the experimental methodologies for their determination, thereby ensuring scientific integrity and practical applicability.

Introduction

This compound, with the CAS Number 111158-11-3, is a bifunctional organic molecule featuring a rigid iodinated phenyl ring and a flexible propylcyclohexyl group.[1][2][3] This unique structural combination imparts properties that make it a valuable building block in various fields, particularly in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates.[4] The presence of the iodine atom provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures.[4] Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to its physical and chemical behavior. The trans configuration of the propylcyclohexyl group is a critical feature influencing its packing in the solid state and its mesogenic properties in liquid crystal applications.

Caption: Chemical structure of this compound.

Core Physical Properties

A summary of the key physical properties of this compound is presented in the table below. These values are essential for predicting the compound's behavior in various experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₁I | [1][2] |

| Molecular Weight | 328.23 g/mol | [1] |

| Appearance | White to off-white solid/powder/crystals | [1] |

| Boiling Point | 349 °C | [1] |

| Density | 1.330 g/cm³ | [1] |

| Flash Point | 158 °C | [1] |

| Storage | 2-8°C, protect from light | [1] |

In-Depth Analysis of Physical Characteristics

Melting Point

While a specific, experimentally determined melting point for this compound is not consistently reported in the literature, its description as a "white crystal" or "white to off-white solid" indicates a defined melting point. For comparison, a similar compound, 1-iodo-4-(trans-4-pentylcyclohexyl)benzene, has a reported melting point of 47 °C.[5] The determination of a precise melting point is a critical indicator of purity, with pure crystalline solids typically exhibiting a sharp melting range of 0.5-1.0 °C.[6] Impurities generally lead to a depression and broadening of the melting point range.[7]

Solubility Profile

The solubility of a compound is a critical parameter for its use in reactions, purification, and formulation. Based on its molecular structure, this compound is a nonpolar compound. The "like dissolves like" principle suggests it will have low solubility in polar solvents like water and higher solubility in nonpolar organic solvents.[8][9] It is reported to be insoluble in water.[10] For practical applications, it is expected to be soluble in solvents such as chloroform, tetrahydrofuran (THF), hexane, and other common organic solvents.

Experimental Protocols for Physical Property Determination

The following section outlines standardized, self-validating protocols for the determination of key physical properties of this compound.

Melting Point Determination

The determination of the melting point is a fundamental technique for the characterization and purity assessment of a solid organic compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[11]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

-

Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for an accurate measurement.[7][11]

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[11]

Caption: Workflow for melting point determination.

Solubility Assessment

A qualitative assessment of solubility in various solvents provides valuable information for reaction setup and purification strategies.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The mixtures are agitated (e.g., by vortexing) and visually inspected for dissolution. The compound is classified as soluble, partially soluble, or insoluble.[12]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons, the cyclohexyl protons, and the propyl chain protons. The chemical shifts, splitting patterns, and integration of these signals are used to confirm the structure. For a nonpolar compound like this, deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.[13][14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a unique signal for each chemically non-equivalent carbon atom in the molecule, allowing for the confirmation of the carbon skeleton.

Sample Preparation for NMR:

-

Weighing: 5-20 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) is accurately weighed.[13]

-

Dissolution: The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[13]

-

Transfer: The solution is filtered through a pipette with a glass wool plug into a clean NMR tube.

-

Analysis: The NMR tube is placed in the spectrometer for data acquisition.

Caption: Standard procedure for NMR sample preparation.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-I stretching.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. The compound is described as a white to light-yellow powder or crystals and should be stored in a refrigerator.[12]

Conclusion

This technical guide has provided a detailed overview of the physical properties of this compound, a compound of significant interest in materials science and organic synthesis. By understanding its fundamental characteristics and the experimental methods used for their determination, researchers and developers can better utilize this versatile molecule in their applications. The provided protocols offer a framework for the consistent and reliable characterization of this and similar compounds.

References

- 1. 1-IODO-4-(TRANS-4-N-PROPYLCYCLOHEXYL)BENZENE CAS#: 111158-11-3 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. 1-IODO-4-(TRANS-4-N-PENTYLCYCLOHEXYL)BENZENE | 116963-80-5 [chemicalbook.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. chem.ws [chem.ws]

- 10. Iodobenzene CAS#: 591-50-4 [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. How To [chem.rochester.edu]

solubility of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 111158-11-3). While specific quantitative solubility data for this compound is not extensively documented in public literature, this document establishes a predictive framework based on its molecular structure and fundamental chemical principles. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and materials science industries who utilize this versatile synthetic intermediate.

Introduction and Compound Overview

This compound is a key intermediate in fine chemical synthesis. Its molecular structure, featuring a reactive aryl iodide and a nonpolar trans-4-propylcyclohexyl group, makes it a valuable building block in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies (e.g., crystallization), and formulating products.

Compound Properties:

-

Molecular Formula: C₁₅H₂₁I

-

Molecular Weight: 328.24 g/mol

-

CAS Number: 111158-11-3

-

Appearance: Typically a white to off-white solid.

-

Boiling Point: ~349°C[2]

-

Density: ~1.330 g/cm³[2]

The molecule's structure is fundamentally nonpolar. It is composed of a large, saturated aliphatic group (propylcyclohexyl) and a benzene ring. While the carbon-iodine bond introduces some polarity and significant polarizability, the overall character is dominated by hydrophobic (lipophilic) properties.

Predictive Solubility Framework: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Solute (this compound): The primary intermolecular forces are London dispersion forces due to its large, nonpolar alkyl and aryl groups. Dipole-dipole interactions are minimal.

-

Solvent: The solvent's ability to dissolve the compound depends on its own polarity and intermolecular forces.

Based on this, we can predict the following solubility profile:

-

High Solubility: Expected in nonpolar and weakly polar aprotic solvents that also rely on dispersion forces. Examples include alkanes (hexane, heptane), aromatic hydrocarbons (toluene, xylene), and ethers (diethyl ether, tetrahydrofuran).

-

Moderate Solubility: Expected in more polar aprotic solvents like dichloromethane (DCM) and ethyl acetate. While these solvents have dipoles, their overall character is compatible with the largely nonpolar solute.

-

Low to Insoluble: Expected in highly polar solvents, especially those with strong hydrogen-bonding networks. The energy required to break the solvent-solvent hydrogen bonds is not sufficiently compensated by the weak solute-solvent interactions. This category includes water, methanol, and ethanol.[4][5][6]

The following table summarizes the predicted solubility based on these principles. It is intended as a starting point for experimental verification.

| Solvent Class | Solvent Example | Predicted Solubility | Experimental Data ( g/100 mL) | Experimental Data (mol/L) |

| Nonpolar Aromatic | Toluene | High | To be determined | To be determined |

| Nonpolar Aliphatic | n-Heptane | High | To be determined | To be determined |

| Ethers | Tetrahydrofuran (THF) | High | To be determined | To be determined |

| Chlorinated | Dichloromethane (DCM) | Moderate-High | To be determined | To be determined |

| Esters | Ethyl Acetate | Moderate | To be determined | To be determined |

| Ketones | Acetone | Moderate-Low | To be determined | To be determined |

| Polar Aprotic | Acetonitrile (ACN) | Low | To be determined | To be determined |

| Polar Protic (Alcohols) | Methanol | Very Low / Insoluble | To be determined | To be determined |

| Polar Protic (Aqueous) | Water | Insoluble | To be determined | To be determined |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol is a robust, self-validating workflow for determining the solubility of this compound.

Workflow for Solubility Measurement

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology (Isothermal Shake-Flask Method)

This method is considered a gold standard for generating reliable quantitative solubility data.

A. Materials and Equipment

-

This compound (purity >98%)

-

High-purity (e.g., HPLC grade) organic solvents

-

Analytical balance (readable to 0.1 mg)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Vacuum oven or rotary evaporator

B. Procedure

-

Preparation: Add an excess amount of solid this compound to a tared 20 mL glass vial. An "excess" ensures that a saturated solution is formed with solid remaining. A good starting point is ~200 mg of solid. Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the desired organic solvent to the vial.[7] Cap the vial tightly.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurry for a minimum of 24 hours.

-

Expertise & Experience: A 24-hour period is typically sufficient for many organic systems to reach thermodynamic equilibrium. For potentially polymorphic compounds or viscous solvents, extending this to 48 or 72 hours is advisable to ensure the measurement reflects the most stable form.

-

-

Phase Separation: After equilibration, remove the vial and let it stand undisturbed in a temperature-controlled bath for at least 2 hours to allow the excess solid to settle completely. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully withdraw an aliquot (e.g., 1.00 mL) of the clear supernatant using a syringe fitted with a 0.22 µm filter.

-

Trustworthiness: The use of a sub-micron filter is a self-validating step that physically prevents undissolved micro-particulates from being included in the sample, which would otherwise artificially inflate the solubility measurement.

-

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed vial.

-

Record the total mass of the vial plus the aliquot to determine the exact mass of the solution sampled.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

-

Weigh the vial containing the dry residue. The mass of the residue is the mass of the dissolved solute.

-

-

Calculation:

-

Solubility (mg/mL):

-

Solubility = (Mass of Residue [mg]) / (Volume of Aliquot [mL])

-

-

Solubility ( g/100 g solvent):

-

Mass of Solvent = Mass of Solution - Mass of Residue

-

Solubility = (Mass of Residue [g] / Mass of Solvent [g]) * 100

-

-

C. Verification

-

Perform each solubility measurement in triplicate (n=3) to ensure reproducibility.

-

Analyze the solid residue by a technique like DSC (Differential Scanning Calorimetry) to confirm that no phase change or solvate formation occurred during equilibration.

Conclusion

This compound is a predominantly nonpolar compound, and its solubility is governed by the "like dissolves like" principle. It is predicted to be highly soluble in nonpolar organic solvents such as toluene and heptane, with diminishing solubility as solvent polarity increases. For mission-critical applications in research and development, this predictive framework must be supplemented with rigorous experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and verifiable method for generating the precise, quantitative data required to optimize synthetic processes and formulation development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the synthesis of liquid crystals and other advanced materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. The guide details predicted chemical shifts, coupling constants, and peak assignments for both ¹H and ¹³C NMR spectra, based on extensive analysis of analogous compounds and established NMR principles. Furthermore, a standard experimental protocol for data acquisition is provided, along with visual aids to facilitate the understanding of the molecular structure and its correlation with the NMR data.

Introduction: The Significance of this compound

This compound is a significant organic compound, primarily utilized as a building block in the synthesis of liquid crystals. Its rigid core, composed of a trans-cyclohexyl ring and a phenyl group, combined with the terminal propyl and iodo substituents, imparts the necessary molecular geometry and polarity for the formation of various mesophases. The iodo-substituent is particularly useful as it allows for further functionalization through cross-coupling reactions, enabling the synthesis of a wide array of complex liquid crystalline materials.

Accurate structural characterization of this molecule is paramount to ensure the desired properties of the final materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation that will be invaluable for its unambiguous identification and quality control.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the iodobenzene ring and the aliphatic protons of the trans-4-propylcyclohexyl moiety. The spectrum is typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~7.60 | Doublet (d) | ~8.4 | 2H | Ar-H (ortho to -I) |

| ~6.95 | Doublet (d) | ~8.4 | 2H | Ar-H (ortho to cyclohexyl) |

| ~2.45 | Triplet of triplets (tt) | J ≈ 12.0, 3.0 | 1H | Cyclohexyl-H (methine, attached to Ar) |

| ~1.85 | Multiplet | - | 4H | Cyclohexyl-H (axial) |

| ~1.40 | Multiplet | - | 4H | Cyclohexyl-H (equatorial) |

| ~1.25 | Multiplet | - | 3H | Propyl-CH₂, Cyclohexyl-H (methine, attached to propyl) |

| ~0.89 | Triplet (t) | ~7.2 | 3H | Propyl-CH₃ |

Analysis of the Aromatic Region

The 4-iodophenyl group gives rise to a characteristic AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the iodine atom (H-3 and H-5) are deshielded due to the electron-withdrawing nature of iodine and are expected to resonate at a lower field (~7.60 ppm)[1]. Conversely, the protons ortho to the cyclohexyl group (H-2 and H-6) are expected to appear at a higher field (~6.95 ppm). The coupling constant between these ortho protons is typically around 8.4 Hz.

Analysis of the Aliphatic Region

The protons of the trans-4-propylcyclohexyl group exhibit a complex set of overlapping signals in the upfield region of the spectrum. The trans configuration of the substituents on the cyclohexane ring leads to a chair conformation where both the iodophenyl and propyl groups occupy equatorial positions to minimize steric hindrance.

-

Methine Protons: The methine proton on the carbon attached to the aromatic ring (C-1) is expected to appear as a triplet of triplets around 2.45 ppm. The large coupling constant (~12.0 Hz) is due to the trans-diaxial coupling with the two adjacent axial protons, and the smaller coupling constant (~3.0 Hz) arises from coupling with the two adjacent equatorial protons. The methine proton on the carbon attached to the propyl group (C-4) will be part of a complex multiplet further upfield.

-

Cyclohexyl Methylene Protons: The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts. Generally, axial protons are more shielded and appear at a higher field compared to their equatorial counterparts. These protons will give rise to complex, overlapping multiplets in the range of ~1.2 to ~1.9 ppm.

-

Propyl Group Protons: The propyl group will show a triplet for the terminal methyl group at approximately 0.89 ppm, and the two methylene groups will appear as multiplets further downfield, likely overlapping with the cyclohexyl signals.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~145.8 | Ar-C (quaternary, attached to cyclohexyl) |

| ~137.5 | Ar-CH (ortho to -I) |

| ~128.8 | Ar-CH (ortho to cyclohexyl) |

| ~91.0 | Ar-C (quaternary, attached to -I) |

| ~44.0 | Cyclohexyl-CH (attached to Ar) |

| ~37.5 | Cyclohexyl-CH (attached to propyl) |

| ~34.5 | Cyclohexyl-CH₂ |

| ~33.8 | Cyclohexyl-CH₂ |

| ~30.0 | Propyl-CH₂ |

| ~20.0 | Propyl-CH₂ |

| ~14.2 | Propyl-CH₃ |

Analysis of the Aromatic Carbons

The aromatic region of the ¹³C NMR spectrum will show four signals. The carbon atom attached to the iodine (C-4') will be significantly shielded due to the "heavy atom effect" and is expected to appear around 91.0 ppm. The quaternary carbon attached to the cyclohexyl group (C-1') will be deshielded and is predicted to be around 145.8 ppm. The two protonated aromatic carbons will appear at approximately 137.5 ppm (ortho to iodine) and 128.8 ppm (ortho to the cyclohexyl group).

Analysis of the Aliphatic Carbons

The aliphatic carbons of the propylcyclohexyl moiety will resonate in the upfield region. The methine carbon attached to the aromatic ring (C-1) is expected at around 44.0 ppm. The other carbons of the cyclohexane ring and the propyl group will appear in the range of 14 to 38 ppm. The terminal methyl carbon of the propyl group will be the most shielded, appearing at approximately 14.2 ppm.

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound is outlined below.

Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Lock the instrument onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum using a standard one-pulse sequence.

-

Typical acquisition parameters:

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

Acquisition time: ~3-4 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Use the same locked and shimmed sample.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical acquisition parameters:

-

Pulse width: 30°

-

Spectral width: -10 to 220 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 128-1024 (or more, depending on concentration)

-

-

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

Visualization

Molecular Structure

Caption: Molecular structure of this compound.

NMR Acquisition Workflow

Caption: Standard workflow for NMR data acquisition and processing.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts and coupling patterns, researchers can confidently identify this compound, assess its purity, and confirm its structure. The provided experimental protocol offers a reliable method for obtaining high-quality NMR data. As a key precursor in materials science, particularly for liquid crystals, a thorough understanding of the NMR spectroscopy of this molecule is essential for the advancement of the field.

References

A Guide to the Synthesis of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene via Electrophilic Aromatic Substitution

Abstract

This technical guide provides an in-depth examination of the synthesis of 1-(trans-4-propylcyclohexyl)-4-iodobenzene, a key intermediate in the development of advanced materials and pharmaceuticals.[1][2] The synthesis is achieved through electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry.[3] This document elucidates the underlying mechanistic principles, evaluates various synthetic strategies, and provides detailed, field-proven experimental protocols. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causal relationships between reaction conditions and outcomes to ensure reproducible and optimized results.

Introduction: Strategic Importance and Synthetic Overview

This compound is a valuable molecular building block, primarily due to the unique combination of its lipophilic cyclohexyl moiety and the versatile carbon-iodine bond.[1] The C-I bond is the most reactive among aryl halides in pivotal cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this compound a gateway to complex molecular architectures for liquid crystals, organic electronics, and active pharmaceutical ingredients (APIs).[1][4]

The synthesis hinges on the direct iodination of the aromatic ring of trans-4-propylcyclohexylbenzene. The core challenge in electrophilic aromatic iodination lies in the low reactivity of molecular iodine (I₂) compared to other halogens.[5][6] Furthermore, the reaction is reversible due to the formation of hydrogen iodide (HI), a potent reducing agent that can convert the product back to the starting material.[7] Consequently, effective iodination protocols must employ strategies to generate a highly reactive electrophilic iodine species and/or remove the HI byproduct.[8][9]

Mechanistic Rationale: Directing Effects and Intermediate Stability

The regiochemical outcome of the synthesis is dictated by the substituent already present on the benzene ring: the trans-4-propylcyclohexyl group.

The Role of the Activating Group

The trans-4-propylcyclohexyl group is classified as an alkyl substituent. Alkyl groups are electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[10][11] This activation occurs through two primary effects:

-

Inductive Effect (+I): The sp³-hybridized carbons of the alkyl group are less electronegative than the sp²-hybridized carbons of the benzene ring, leading to a net donation of electron density into the ring.[12]

-

Hyperconjugation: Overlap of the C-H σ-bonds of the cyclohexyl group with the π-system of the ring further increases electron density.

By enriching the aromatic ring with electrons, the alkyl group makes it more nucleophilic and thus more reactive towards electrophiles.[13][14]

Ortho, Para-Direction and Steric Considerations

Activating groups are ortho, para-directors.[12][13] This directorial effect is explained by examining the stability of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. For ortho and para attack, one of the resonance structures places the positive charge directly on the carbon atom bearing the alkyl substituent. This structure is significantly stabilized by the electron-donating nature of the alkyl group. In contrast, meta attack does not allow for this direct stabilization.

While both ortho and para positions are electronically favored, the para position is overwhelmingly the major product in this synthesis. The primary reason is steric hindrance . The bulky trans-4-propylcyclohexyl group physically obstructs the electrophile's approach to the adjacent ortho positions, making the sterically accessible para position the preferred site of reaction.

Reaction Mechanism Diagram

The mechanism involves a two-step process: formation of a stabilized carbocation intermediate followed by rearomatization.

Caption: Generalized mechanism for the electrophilic iodination of trans-4-propylcyclohexylbenzene.

Comparative Analysis of Iodination Methodologies

The choice of iodinating agent and conditions is critical and depends on factors like substrate reactivity, desired yield, cost, and safety. Molecular iodine itself is generally not electrophilic enough for efficient reaction.[15] Therefore, an activator or a more potent iodine source is required.

| Method | Iodinating Agent(s) | Activator / Oxidant | Key Advantages | Key Disadvantages |

| Oxidative Iodination | Molecular Iodine (I₂) | Nitric Acid (HNO₃), Periodic Acid (HIO₄), H₂O₂, Sodium Percarbonate | Uses inexpensive I₂; Oxidant prevents HI formation.[7][15] | Can require harsh acidic conditions; Potential for side reactions (nitration, oxidation).[6][16] |

| Halogen Source & Acid | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) or H₂SO₄ (catalytic) | Mild conditions, high regioselectivity, good yields for activated arenes.[17][18] | NIS is more expensive than I₂; Strong acids needed for deactivated arenes. |

| Pre-formed Electrophile | Iodine Monochloride (ICl) | None | Highly reactive electrophile. | Can be harsh; ICl is corrosive and moisture-sensitive. |

For an activated substrate like trans-4-propylcyclohexylbenzene, the use of N-Iodosuccinimide (NIS) with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) represents an optimal balance of reactivity, selectivity, and mild conditions.[17][19]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, where the purpose of each step is clearly defined.

Protocol 1: Preferred Method using N-Iodosuccinimide (NIS)

This method is favored for its high selectivity and mild conditions, making it ideal for complex molecule synthesis where functional group tolerance is paramount.[20]

Materials:

-

trans-4-Propylcyclohexylbenzene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

10% Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated Aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexane / Heptane for chromatography/recrystallization

Experimental Workflow Diagram:

Caption: Step-by-step workflow for the NIS-mediated iodination.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trans-4-propylcyclohexylbenzene (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Add N-Iodosuccinimide (1.05 - 1.1 eq.) portion-wise to the stirred solution.

-

Causality: Portion-wise addition helps control any initial exotherm. Cooling the reaction minimizes potential side reactions.

-

-

Catalyst Addition: Slowly add trifluoroacetic acid (0.1-0.2 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir, letting it slowly warm to room temperature over several hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).

-

Trustworthiness: TLC is a critical self-validating step to ensure the reaction has gone to completion, preventing unnecessary purification challenges from unreacted starting material.

-

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel. Add 10% aqueous sodium thiosulfate solution and shake. The deep color of any excess iodine will disappear.

-

Causality: Sodium thiosulfate (or sodium sulfite) is a reducing agent that neutralizes any unreacted NIS and elemental iodine, simplifying purification.[15]

-

-

Workup - Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the TFA catalyst), water, and finally brine.

-

Causality: These washes remove acidic, basic, and water-soluble impurities. The brine wash helps to break emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography (typically using hexane or heptane as the eluent) or by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield pure this compound.[22]

Conclusion

The synthesis of this compound via electrophilic aromatic substitution is a well-established and highly efficient process when appropriate methodologies are employed. The key to a successful synthesis is understanding the directing effects of the activating alkyl substituent and overcoming the inherent low reactivity of iodine. The use of N-Iodosuccinimide activated by a catalytic amount of acid provides a robust, selective, and high-yielding protocol suitable for the demands of pharmaceutical and materials science research. This guide provides the necessary theoretical foundation and practical instruction to empower scientists to confidently execute and optimize this critical chemical transformation.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. An analysis of electrophilic aromatic substitution: a “complex approach” - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. d-nb.info [d-nb.info]

- 5. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 8. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 13. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 14. quora.com [quora.com]

- 15. benchchem.com [benchchem.com]

- 16. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 18. N-Iodosuccinimide [oakwoodchemical.com]

- 19. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 20. calibrechem.com [calibrechem.com]

- 21. researchgate.net [researchgate.net]

- 22. prepchem.com [prepchem.com]

Methodological & Application

The Suzuki-Miyaura Coupling of 1-(Trans-4-propylcyclohexyl)-4-iodobenzene: A Comprehensive Guide to Biaryl Synthesis

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, advanced materials, and liquid crystals. The Suzuki-Miyaura cross-coupling reaction stands as a paramount methodology for the construction of these carbon-carbon bonds, lauded for its operational simplicity, broad functional group tolerance, and the relatively benign nature of its boron-based reagents.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 1-(trans-4-propylcyclohexyl)-4-iodobenzene with various arylboronic acids. This specific substrate is a key precursor in the synthesis of liquid crystals, where the rigid biphenyl core and the flexible alkylcyclohexyl tail impart the desired mesomorphic properties.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind the experimental choices. By understanding the "why," practitioners can better troubleshoot and adapt this protocol for their specific synthetic challenges.

Reaction Principle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle.[3][4] Understanding this mechanism is crucial for optimizing reaction conditions and diagnosing potential issues. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) complex. The high reactivity of the C-I bond makes aryl iodides excellent substrates for this initial step.[3]

-

Transmetalation: In this step, the organic moiety from the arylboronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The final step involves the coupling of the two organic groups on the palladium center to form the desired biaryl product. This process regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Experimental Protocol: Synthesis of 4-(trans-4-Propylcyclohexyl)-4'-methoxybiphenyl

This protocol details a representative procedure for the coupling of this compound with 4-methoxyphenylboronic acid.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| This compound | 356.29 | 1.0 | 356 mg | The limiting reagent. |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg | A slight excess ensures complete consumption of the aryl iodide. |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.02 | 23 mg | A common and effective catalyst for this type of coupling.[5] |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg | Anhydrous, finely powdered. |

| Toluene | - | - | 10 mL | Anhydrous. |

| Ethanol | - | - | 2 mL | Reagent grade. |

| Water | - | - | 2 mL | Degassed, deionized. |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (356 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol). Subsequently, add anhydrous toluene (10 mL), ethanol (2 mL), and degassed water (2 mL) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously. The reaction mixture will typically turn from a yellow suspension to a darker, more homogeneous solution as the reaction progresses.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The disappearance of the starting aryl iodide is a good indicator of reaction completion. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of deionized water and transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (1 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(trans-4-propylcyclohexyl)-4'-methoxybiphenyl.

Causality Behind Experimental Choices: A Deeper Dive

-

The Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for Suzuki couplings.[5] The triphenylphosphine ligands are bulky enough to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[5] For substrates with significant steric hindrance, more specialized ligands like Buchwald or Josiphos ligands might be considered, but for the given substrate, Pd(PPh₃)₄ provides a good balance of reactivity and stability.

-

The Base (Potassium Carbonate): The choice of base is critical for the transmetalation step. Potassium carbonate is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species from the boronic acid.[2] Its solubility in the aqueous phase of the biphasic solvent system is also advantageous. Stronger bases like cesium carbonate or potassium phosphate can be employed to accelerate the reaction, especially for less reactive aryl bromides or chlorides.[6][7]

-

The Solvent System (Toluene/Ethanol/Water): A biphasic solvent system is often employed in Suzuki couplings. Toluene serves as the primary organic solvent, dissolving the aryl halide and the palladium catalyst. The addition of a co-solvent like ethanol can improve the solubility of the boronic acid and the base. Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate species. This biphasic system allows for efficient phase transfer of the reacting species.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, or low reaction temperature. | Ensure the catalyst is fresh and handled under an inert atmosphere. Thoroughly degas the solvent system. Increase the reaction temperature in 10 °C increments. Consider a more active catalyst system, such as one with a Buchwald ligand. |

| Formation of Homocoupling Product | Presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid. | Rigorously exclude oxygen from the reaction mixture by thorough degassing and maintaining a positive pressure of an inert gas. |

| Deboronylation of the Boronic Acid | Prolonged reaction times at elevated temperatures, especially with electron-rich boronic acids. | Monitor the reaction closely and stop it once the starting aryl iodide is consumed. If deboronylation is a significant issue, consider using a boronic ester (e.g., a pinacol ester) which can be more stable under the reaction conditions. |

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of biaryl compounds that are crucial for the development of liquid crystals and other advanced materials. By understanding the underlying mechanism and the rationale behind the choice of reagents and conditions, researchers can effectively implement and adapt this protocol to achieve their synthetic goals. This guide provides a solid foundation for the successful execution of this important transformation.

References

- 1. gala.gre.ac.uk [gala.gre.ac.uk]

- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. diva-portal.org [diva-portal.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of high-performance liquid crystals with 1-(Trans-4-propylcyclohexyl)-4-iodobenzene

An in-depth guide to the synthesis of high-performance liquid crystals utilizing the versatile building block, 1-(trans-4-propylcyclohexyl)-4-iodobenzene. This document provides detailed synthetic protocols, mechanistic insights, and characterization methodologies for researchers in materials science and chemical synthesis.

Introduction: The Strategic Role of the Cyclohexylphenyl Moiety in Liquid Crystal Design

High-performance liquid crystals (LCs) are the cornerstone of modern display technology and are finding increasing applications in photonics, sensors, and smart materials.[1][2] The performance of these materials is dictated by the molecular architecture of their constituent molecules, known as mesogens. A typical mesogen consists of a rigid core, which promotes anisotropic ordering, and flexible terminal chains that influence the material's melting point and viscosity.[3]

The this compound moiety is a prized building block in this field for several key reasons:

-

Anisotropic Shape: The combination of a rigid benzene ring and a saturated cyclohexane ring provides the necessary rod-like shape to encourage the formation of nematic and other mesophases.[4]

-

Low Viscosity: The non-planar, saturated nature of the trans-cyclohexyl ring disrupts close packing compared to a purely aromatic biphenyl system, leading to lower viscosity—a critical parameter for fast-switching display applications.[1]

-

Broad Nematic Range: The trans-cyclohexyl group is highly effective at modulating phase transition temperatures, often resulting in materials with a wide and stable nematic phase near ambient temperatures.[1][5]

-

Synthetic Versatility: The aryl iodide functionality is an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the straightforward construction of more complex mesogenic cores.[6]

This application note details two primary, high-yield synthetic pathways—the Suzuki-Miyaura coupling and the Sonogashira coupling—to create advanced liquid crystals from this key precursor.

Diagram 1: Overall Synthetic Strategy

Caption: Synthetic pathways from the key precursor to target liquid crystals.

PART 1: Synthesis of Biphenyl-Based Liquid Crystals via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most robust and widely used method for forming carbon-carbon bonds between sp²-hybridized centers.[1] In the context of liquid crystal synthesis, it allows for the efficient linkage of the iodocyclohexylphenyl precursor with another functionalized aromatic ring, typically a boronic acid or ester, to build the final mesogenic core.[6] The target molecule for this protocol is 4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile , a classic cyanobiphenyl structure known for its strong positive dielectric anisotropy, making it suitable for display applications.[1][7]

Diagram 2: Suzuki-Miyaura Coupling Reaction Scheme```dot

// Reactants Reactant1 [label="this compound"]; Reactant2 [label="4-Cyanophenylboronic Acid"];

// Product Product [label=<4'-(trans-4-propylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile>];

// Reaction Conditions Node Conditions [shape=box, style=rounded, label=<

Catalyst:Pd(PPh₃)₄ Base:aq. Na₂CO₃ Solvent:Toluene/Ethanol Temp:80-90 °C (Reflux) Atmosphere:N₂ or Ar

, fillcolor="#F1F3F4", style="filled,rounded"];

// Layout {rank=same; Reactant1; Reactant2;} Reactant1 -> Conditions [style=invis]; Reactant2 -> Conditions [style=invis]; Conditions -> Product [minlen=2];

// Plus sign Plus [label="+", fontsize=18]; Reactant1 -> Plus [dir=none]; Plus -> Reactant2 [dir=none]; }

Caption: A standard workflow for the purification and characterization of LCs.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. For the cyanobiphenyl product, one would expect to see characteristic signals for the propyl group, the cyclohexyl ring protons (a complex multiplet), and distinct aromatic protons in the biphenyl system.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique confirms the presence of key functional groups. A sharp, strong peak around 2225 cm⁻¹ is indicative of the nitrile (-C≡N) group. For the tolane product, a peak around 2210 cm⁻¹ would indicate the internal alkyne (-C≡C-). *[8] Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, providing definitive proof of its elemental composition.

[8]#### 3.2 Mesophase Characterization

Expected Thermal Properties

| Compound | Transition | Expected Temp. (°C) |

|---|---|---|

| Cyanobiphenyl Product | Crystal (Cr) → Nematic (N) | 30 - 50 |

| Nematic (N) → Isotropic (I) | 120 - 150 | |

| Tolane Product | Crystal (Cr) → Nematic (N) | 50 - 70 |

| Nematic (N) → Isotropic (I) | > 200 |

Note: These are estimated ranges. Actual values depend on purity.

-

Differential Scanning Calorimetry (DSC): DSC is the primary method for determining the phase transition temperatures (e.g., crystal-to-nematic and nematic-to-isotropic) and their associated enthalpies. A[9][10] sample is heated and cooled at a controlled rate, and the heat flow is measured, revealing endothermic and exothermic peaks at phase transitions.

-

Polarized Optical Microscopy (POM): POM is used for the visual identification of liquid crystal phases. W[11]hen a nematic phase is viewed between crossed polarizers, it will exhibit characteristic textures, such as a "Schlieren" or "marbled" texture. H[8]eating the sample on a hot stage while observing allows for the direct correlation of these textures with the transition temperatures measured by DSC.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. colorado.edu [colorado.edu]

- 4. benchchem.com [benchchem.com]

- 5. surajitdhara.in [surajitdhara.in]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 9. benchchem.com [benchchem.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols: 1-(Trans-4-propylcyclohexyl)-4-iodobenzene in Organic Electronics

Abstract